molecular formula C24H24N2O5S B2576360 ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 384377-20-2

ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2576360
CAS No.: 384377-20-2
M. Wt: 452.53
InChI Key: WAEWDYYKYOGCDS-UHFFFAOYSA-N
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Description

The compound “ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Unusual Synthesis Routes

An interesting aspect of research involving ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, and similar compounds, is the exploration of novel synthesis routes. For example, an unusual synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones was observed by reacting ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate with various arylthioureas under mild conditions. This route, highlighted for its excellent yields, involves a novel approach for the preparation of title compounds through benzopyran ring opening, providing a new perspective on synthesizing complex organic molecules (Kavitha et al., 2018).

Solvent-Free Synthesis Approaches

Another area of research focuses on developing efficient, environmentally friendly synthesis methods, such as solvent-free conditions. A study demonstrated the solvent-free preparation of ethyl 1-oxo (or thioxo)-1,2dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates from ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate, offering a mild and efficient approach and contributing to the green chemistry field (Meziane et al., 1998).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds using ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate and related chemicals is notable. For instance, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates highlight the versatility of these compounds in creating diverse heterocyclic structures, which are crucial in various pharmaceutical applications (Albreht et al., 2009).

Regioselective Synthesis

The research also delves into regioselective synthesis methods. An example is the p-TsOH catalyzed regioselective synthesis of 8,8′-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing the precise control over the chemical reactions to obtain specific products. Such methodologies are fundamental in the synthesis of complex organic molecules, where the regioselectivity can significantly impact the properties and applications of the synthesized compounds (Reddy & Nagaraj, 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the diverse activities exhibited by similar compounds . Additionally, further studies could be conducted to optimize its synthesis and understand its mechanism of action.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-13-11-14-20(28)18(23-25-16-9-7-8-10-17(16)32-23)22(24(29)30-6-2)31-21(14)15(19(13)27)12-26(3)4/h7-11,27H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEWDYYKYOGCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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